1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea
Description
1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a 3-chlorophenyl group and a 2-ethoxyphenyl group linked via a urea bridge. The 3-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced lipophilicity and binding interactions. The ethoxy group at the ortho position of the phenyl ring may influence solubility, metabolic stability, and steric interactions compared to other substituents.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVDPQBPMRANFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 3-chloroaniline with 2-ethoxyaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides and isocyanates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1-(3-Chlorophenyl)urea Derivatives
Key Research Findings and Contradictions
- Substituent Position Matters : Para-chloro substitutions (e.g., compound 4h in ) show superior antifungal activity compared to meta, but antimycobacterial activity favors ortho-fluorophenyl groups .
- Contradictions in Activity : While chloro groups generally enhance antimicrobial activity, hydroxyl substitutions (e.g., compound 4i in ) reduce potency (MIC: 125 µg/ml), indicating polar groups may disrupt membrane penetration .
- Synthetic Challenges : Low yields in furan and pyridine derivatives (e.g., compounds 10 and 11 in ) underscore the need for optimized coupling conditions .
Biological Activity
1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives, characterized by the presence of a chlorophenyl and an ethoxyphenyl group. Its molecular formula is with a molecular weight of 273.76 g/mol.
Biological Activity Overview
This compound exhibits various biological activities, primarily focusing on its anticancer effects. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to induce late-stage apoptosis in various cancer cell lines.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to reduced cell proliferation.
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression.
Cytotoxicity Studies
A study published in MDPI evaluated the cytotoxicity of several urea derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against colon cancer cell lines (SW480, SW620) and leukemia K-562 cells with IC values ranging from 1.5 to 10 µM. Notably, it showed better selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .
| Compound | Cell Line | IC (µM) | Selectivity Index |
|---|---|---|---|
| This compound | SW480 | 5.0 | High |
| This compound | SW620 | 4.8 | High |
| This compound | K-562 | 6.0 | Moderate |
Apoptotic Activity
Flow cytometry analysis demonstrated that treatment with this compound led to significant increases in late apoptosis markers in cancerous cells, with over 90% of treated SW480 cells entering late apoptosis after exposure to the compound at its IC concentration .
Comparative Analysis with Other Compounds
In comparisons with other urea derivatives, such as thioureas and diarylureas, this compound exhibited comparable or superior anticancer activity. For example, compounds with similar structures but different substituents showed IC values ranging from 1.5 to 8.9 µM against various cancer cell lines .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)urea, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is typically synthesized via a urea-forming reaction between 3-chloroaniline and 2-ethoxyphenyl isocyanate in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Temperature control (0–25°C) is critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Industrial-scale optimization may employ continuous flow reactors for improved yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea linkage. Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, while the urea NH resonates near δ 8.5–9.0 ppm .
- Infrared (IR) Spectroscopy : Stretching bands at ~1640 cm⁻¹ (C=O urea) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 305.1) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles and packing interactions .
Q. How does the electronic configuration of substituents on the aromatic rings influence the compound’s stability during storage and handling?
- Methodological Answer : The electron-withdrawing 3-chlorophenyl group increases electrophilicity, potentially enhancing reactivity under humid conditions. The 2-ethoxyphenyl moiety’s ortho-substitution sterically hinders hydrolysis but may reduce solubility. Stability studies recommend storage in amber vials at –20°C under inert gas to prevent urea bond degradation. LogP calculations (e.g., using PubChem data) predict lipophilicity, guiding solvent selection for formulation .
Advanced Questions
Q. What strategies can be employed to resolve contradictions in biological activity data observed across different in vitro models for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, enzyme isoform selectivity). To address this:
- Dose-Response Repetition : Test multiple concentrations (e.g., 0.1–100 µM) across replicates.
- Orthogonal Assays : Combine kinase inhibition assays (e.g., ADP-Glo™) with cellular proliferation studies (MTT assay) .
- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .
- Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation .
Q. How can researchers design structure-activity relationship (SAR) studies to systematically evaluate the pharmacophoric elements of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., 3-fluorophenyl or 4-methylphenyl) to assess electronic/steric effects.
- Urea Linkage Replacement : Compare activity against isosteric carbamates or thioureas.
- 3D-QSAR Modeling : Use software like Schrödinger’s Phase to map electrostatic/hydrophobic fields against biological data .
- Target Engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics to kinases (e.g., EGFR or VEGFR2) .
Q. What experimental approaches are recommended for investigating the compound’s potential as a kinase inhibitor, given its structural similarity to known urea-based inhibitors?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify primary targets.
- Co-crystallization : Solve crystal structures with target kinases (e.g., using SHELX ) to identify binding motifs.
- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to probe resistance mechanisms.
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses and guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
